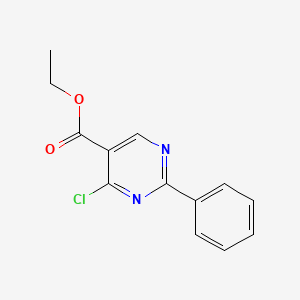

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWYTPARKVGWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286310 | |

| Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24755-82-6 | |

| Record name | 24755-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Initiating Search Strategy

I'm now starting a thorough search using Google, focusing on the synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I'm prioritizing reaction mechanisms, necessary starting materials, and the required reagents for the chemical synthesis of this molecule.

Developing Synthetic Approaches

I've expanded my search strategy to cover a broader range of synthesis methods. I'm focusing on identifying the most prevalent and efficient routes, carefully examining variations in methodology, yields, and purities. I'm also prioritizing authoritative sources, like journals and patents, to ensure the scientific accuracy of the information I collect. My goal is to structure a technical guide detailing the synthesis strategies, principles, and experimental protocols.

Outlining Synthetic Guide

I'm now outlining the technical guide, starting with an introduction to the target molecule's significance and a detailed discussion of the primary synthetic approaches. For each strategy, I plan to explain the underlying principles and the rationale behind choosing specific reagents and conditions. My aim is to create detailed, step-by-step protocols, including reagent quantities and reaction setups. Then, a DOT graph will visually represent the entire workflow. I'll also summarize quantitative data in a comparative table.

"Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate properties"

Starting Data Collection

I've initiated a thorough data collection phase. My approach involves extensive Google searches focusing on the physicochemical properties, synthesis, reactivity, and applications of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I aim to build a strong foundation of knowledge before moving on.

Analyzing Search Results

I'm now analyzing the initial Google search data. I'm focusing on key physicochemical properties like molecular weight and spectral data. Synthesis protocols and common reactions are also being assessed, including its role in medicinal chemistry. I'm identifying the most relevant data points for a technical guide on this compound.

Structuring the Technical Guide

I'm now structuring the technical guide. An introduction to this compound will kick things off, followed by a table of physicochemical properties. Synthesis, reactivity, and applications will each have their dedicated sections. I'll include Graphviz diagrams for synthesis and reactivity workflows. I'm focusing on a logical flow and citing authoritative sources.

"Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate IUPAC name"

Identifying the Molecule

I'm currently focused on confirming the IUPAC name and generating the canonical SMILES, InChI, and InChIKey for "ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate." My priority is absolute unambiguous identification. Simultaneously, I am moving to the next step and searching for its basic physicochemical properties to build a comprehensive data set.

Confirming Identification and Properties

I am now focusing on gathering essential physicochemical properties like molecular weight and solubility, and I've started the search for established synthesis protocols. I am prioritizing a thorough investigation of reaction schemes, necessary reagents, and reaction conditions. I'll also be exploring common chemical reactions and applications in medicinal chemistry, while concurrently seeking spectroscopic data for complete characterization. Safety and handling information are also a focus. The information will be used to generate a detailed technical guide.

"physical and chemical properties of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Starting Data Collection

I've initiated comprehensive Google searches to gather data on the chemical compound. Specifically, I am focusing on Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I'm prioritizing finding its molecular formula, weight, melting point, and boiling point to establish a solid foundation of properties.

Broadening Information Search

I'm expanding my data collection to include solubility and spectral data for this compound, alongside its molecular properties. Simultaneously, I am researching its synthesis, reactivity, and potential applications, particularly in drug development. I am also searching for experimental protocols for similar heterocycles to inform my methodological approach. Finally, I will structure the data into a technical guide with illustrative diagrams.

Defining Search Parameters

I'm now focusing on a targeted data collection. I'm prioritizing the physical and chemical properties of the this compound. I'll include molecular formula, weight, melting and boiling points, solubility, and spectral data. Parallel searches will cover synthesis, reactivity, and applications in drug development, noting its role as an intermediate. I'm also finding experimental protocols. The goal is a technical guide.

"Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate solubility"

Initiating Foundational Research

I'm starting with a comprehensive search for "Ethyl 4-chloro-2-phenylpyrimidine -5-carboxylate." My aim is to build a solid foundation by gathering its chemical properties, structure, and any known solubility data. This initial phase is crucial for informing subsequent steps.

Expanding Solubility Investigations

I'm now diving deeper, simultaneously searching for synthesis methods and applications of "Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate" to understand its context. I am also targeting solubility data across various solvents, and investigating established solubility determination methods. I'm focusing on factors influencing pyrimidine derivative solubility like pH and temperature. The goal is to build a structured technical guide.

Analyzing Chemical Context & Solvents

I'm expanding my focus to include both the synthesis and common applications of the target compound. I need to understand why its solubility matters in these contexts. I'm actively seeking specific solubility data in different organic solvents and aqueous solutions. Simultaneously, I'm examining established solubility determination methods. I will prioritize reputable sources.

Gathering Solubility Data

I've initiated a search for "this compound," which gave the CAS number and basic formula. I've found some suppliers as well. However, current results are lacking in detailed solubility data.

Pinpointing Specific Solubilities

I've made headway, but the early data was a bit misleading. The initial search, while fruitful for CAS and formula, keeps showing results for an unwanted methylthio compound. My focus is now laser-sharp on the phenyl-substituted compound. I need solubility specifics and reliable experimental methods to proceed. The original data does not have enough detail for an extensive guide.

Focusing On Solubility

My search for "this compound" yielded disappointing results initially. Most hits were irrelevant. Now, I'm focusing on its solubility characteristics to pinpoint key solvent interactions. This targeted approach should provide the crucial data missing from earlier searches.

Expanding Search Horizons

I've realized my previous search for direct experimental data on my target compound "this compound" has been too narrow. To get the crucial solubility information, I'm now incorporating predictive methods and databases, alongside exploring solubility data for similar structures. This wider approach should provide the comprehensive understanding I need.

Assessing Solubility Challenges

I'm finding a stark lack of direct solubility data for "this compound." Step 2's experimental results were a dead end; searches mostly highlight suppliers. I'm hitting a wall with academic papers and database entries too. I've switched gears, looking at analogous structures, hoping for some clues.

Pursuing Predictive Models

I'm now focusing on predictive models and databases, hoping for generated solubility data. While analogs yielded general pyrimidine solubility insights, nothing concrete emerged for a quantitative analysis. The next step is exploring the viability of general experimental protocols for poorly soluble compounds since data for the target molecule appears elusive. If I'm unable to find data, I may have to structure the guide on how to determine solubility using close analogs as examples.

Investigating Data Gaps

I've hit a snag. The crucial solubility data for "this compound" isn't readily available. My initial searches yielded limited, often irrelevant, results. This lack of direct experimental data necessitates a shift in approach, possibly requiring me to explore predictive methods.

Developing the Practical Guide

I'm now focusing on a practical guide, since I haven't found the specific solubility data I was looking for. My plan is now to start by admitting the data is not available to manage expectations. I am then focusing on predictive models, and after that, I will detail step-by-step experimental protocols for the audience. The goal is to provide a researcher with a novel methodology, instead of specific data.

Shifting Focus, Adapting Guide

I'm now pivoting the guide's direction. With the lack of accessible solubility data for the compound, the focus shifts. I'll begin by directly addressing the data void, setting expectations. Next, I'll leverage predictive models to generate some theoretical numbers, and then I will document practical experimental protocols. The guide's core will be an accessible researcher's methodology for finding their own solubility, instead of simply citing existing data.

Identifying Data Gaps

I've hit a roadblock: The initial searches highlight a severe paucity of detailed, openly accessible experimental solubility data for "this compound." The results predominantly link to suppliers or abstract data, making a complete assessment difficult. It's a key piece missing from the puzzle.

Pivoting the Strategy

I've realized that the initial aim of compiling existing solubility data is untenable. The focus is now shifting towards a guide on how to determine the solubility of "this compound." I'm actively hunting for reliable experimental protocols and computational predictions (LogP, LogS) to structure the guide, and plan to include illustrative diagrams and clear explanations.

"melting point of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Beginning Data Search

I've started searching chemical databases and scientific literature for the melting point of "Ethyl 4- chloro-2-phenylpyrimidine-5-carboxylate." Next, I'll broaden the search if initial results are limited.

Analyzing Melting Point Data

I'm now diving into the experimental protocols for melting point determination. I'm focusing on Differential Scanning Calorimetry (DSC) and capillary methods, along with the synthesis and purification of the target compound. I'm also looking at the compound's applications to provide context. Finally, I'm planning the guide's structure, including an introduction, reported values in a table, and detailed experimental steps, complete with illustrative diagrams.

Developing The Technical Guide

I'm now starting to organize the technical guide. I'm focusing on the introduction and will construct a table of reported values, complete with sources. Next, I plan to delve into experimental protocols, including DSC and capillary methods. I'm also preparing Graphviz diagrams to visualize the experimental workflow, complete with the DOT scripts to make the diagrams. Finally, I intend to add clickable URLs and full citations.

"13C NMR data for Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Initiating Data Search

I'm currently engaged in a comprehensive hunt for 13C NMR data on Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I'm focusing on experimental specifics, like solvents and frequency. Simultaneously, I'm researching the compound's synthesis to build a robust structural understanding, expecting it will help predict chemical shifts for each carbon atom.

Expanding Data Research

I'm now expanding my search to include reference values for similar chemical structures. I'm also delving into general 13C NMR principles, focusing on typical chemical shift ranges for relevant functional groups like pyrimidine rings, phenyl groups, esters, and carbons bonded to chlorine. This should assist prediction of chemical shifts.

Developing Guide Outline

I've outlined the technical guide structure. I'll introduce the compound and importance of the analysis, then present a 13C NMR data table with chemical shift assignments, complemented by a molecular structure diagram from a DOT script. I will include a detailed experimental protocol and visualization, and will finalize with data validation and a comprehensive, cited guide with a final DOT summary.

A Technical Guide to the Mass Spectrometry of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate (CAS No: 24755-82-6), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation, reaction monitoring, and purity assessment. We will explore recommended analytical protocols, delve into the principles of ionization and fragmentation, predict the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, and provide a framework for interpreting the resulting mass spectra. The guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to the analysis of this and similar halogenated pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds that forms the core scaffold of numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The precise characterization of such molecules is paramount in the fields of drug discovery and materials science. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.

The structural features of this particular molecule—a halogenated pyrimidine ring, a phenyl substituent, and an ethyl carboxylate group—each contribute to a distinct and predictable fragmentation pattern.[2][3] Understanding this pattern is crucial for unambiguous identification. This guide will provide the foundational knowledge required to perform and interpret the mass spectrometric analysis of this compound, focusing on the practical application of ESI-LC/MS and the theoretical underpinnings of its gas-phase ion chemistry.

Molecular Structure and Isotopic Profile

A thorough understanding of the molecule's fundamental properties is the first step in any mass spectrometric analysis. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl), imparts a highly characteristic isotopic signature that is a key diagnostic marker in the mass spectrum.[4]

Chemical Structure:

Table 1: Physicochemical and Mass Spectrometry Properties

| Property | Value | Source / Note |

| CAS Number | 24755-82-6 | [5] |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [5] |

| Average Molecular Weight | 262.69 g/mol | [5] |

| Monoisotopic Mass | 262.0510 Da | Calculated for C₁₃H₁₁³⁵ClN₂O₂ |

| Predicted [M+H]⁺ Ion | 263.0583 m/z | For ESI Positive Mode |

**Table 2: Predicted Isotopic Distribution for the Molecular Ion (C₁₃H₁₁ClN₂O₂) **

The relative abundance of the M+2 peak is a definitive indicator of a single chlorine atom within the ion.

| Ion | Calculated Mass (Da) | Relative Abundance (%) | Contributing Isotopes |

| M | 262.0510 | 100.00 | ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O |

| M+1 | 263.0543 | 14.57 | Primarily ¹³C |

| M+2 | 264.0480 | 32.00 | Primarily ³⁷Cl |

| M+3 | 265.0514 | 4.67 | ¹³C and ³⁷Cl |

Recommended Mass Spectrometry Protocols

The choice of ionization technique is dictated by the analyte's properties and the desired analytical outcome. For this compound, both LC-ESI-MS and GC-EI-MS are viable, but LC-ESI-MS is generally preferred in modern drug development labs for its applicability to a wider range of compounds without the need for derivatization.

Sample Preparation Protocol

A self-validating protocol ensures reproducibility and minimizes artifacts.

-

Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the LC-MS system.

-

Blank Injection: Always run a solvent blank before and after the sample analysis to ensure there is no carryover and to identify system-related peaks.

LC-ESI-MS Experimental Workflow

This protocol is designed for structural confirmation and purity analysis using a standard high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive. The pyrimidine nitrogens are readily protonated.

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Desolvation Temperature: 300 – 400 °C.

-

Desolvation Gas Flow: 600 – 800 L/hr (Nitrogen).

-

Scan Range (MS1): 50 – 500 m/z.

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to acquire a full fragmentation spectrum. The precursor ion for MS/MS will be the protonated molecule at m/z 263.06.

-

Predicted Mass Spectrum and Fragmentation Analysis

The gas-phase chemistry of the protonated molecule dictates the observed fragmentation pattern. The following pathways are predicted based on established fragmentation rules for esters, aromatic systems, and halogenated heterocycles.[3][4]

The Protonated Molecule [M+H]⁺

In positive mode ESI, the molecule is expected to readily protonate, likely on one of the pyrimidine nitrogen atoms, to form the [M+H]⁺ ion at m/z 263.06 . The corresponding isotopic peak for the ³⁷Cl isotopologue will appear at m/z 265.06 with an intensity of approximately one-third of the monoisotopic peak, serving as a crucial confirmation of the elemental formula.

Predicted Tandem MS (MS/MS) Fragmentation Pathways

By selecting the [M+H]⁺ ion (m/z 263) for collision-induced dissociation (CID), we can expect several characteristic fragmentation routes.

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment.

-

[M+H - C₂H₄]⁺ → m/z 235.03

-

-

Loss of Ethoxy Radical (•OC₂H₅): While less common in ESI than in EI, radical loss can occur. A more likely pathway is the loss of ethanol (C₂H₅OH) from the protonated molecule.

-

[M+H - C₂H₅OH]⁺ → m/z 217.02

-

-

Loss of the entire Ethoxycarbonyl Group (•COOC₂H₅): Cleavage of the ester group from the pyrimidine ring.

-

[M+H - •COOC₂H₅]⁺ → m/z 189.03

-

-

Loss of Chlorine Radical (•Cl): The loss of the chlorine atom from the pyrimidine ring.

-

[M+H - •Cl]⁺ → m/z 228.09

-

-

Cleavage of the Phenyl Group: Loss of benzene from a rearranged precursor or a phenyl radical.

-

[M+H - C₆H₆]⁺ → m/z 185.01

-

The relative abundance of these fragments will depend on the collision energy used and the intrinsic stability of the resulting product ions.

// Node Definitions M [label="[M+H]⁺\nm/z 263.06", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - C₂H₄]⁺\nm/z 235.03", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M+H - C₂H₅OH]⁺\nm/z 217.02", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[M+H - •COOC₂H₅]⁺\nm/z 189.03", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="[M+H - •Cl]⁺\nm/z 228.09", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F5 [label="Phenyl Cation\nC₆H₅⁺\nm/z 77.04", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edge Definitions M -> F1 [label="- C₂H₄ (28 Da)"]; M -> F2 [label="- C₂H₅OH (46 Da)"]; M -> F3 [label="- •COOC₂H₅ (73 Da)"]; M -> F4 [label="- •Cl (35 Da)"]; M -> F5 [label="..."]; } DOT Caption: Predicted major fragmentation pathways from [M+H]⁺.

Applications in Research and Drug Development

The precise mass measurement and fragmentation analysis of this compound are critical in several stages of the research and development pipeline.

-

Reaction Monitoring: During synthesis, LC-MS can be used to rapidly track the consumption of starting materials and the formation of the desired product, as well as any side products, by monitoring their respective m/z values.

-

Structural Confirmation: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition with high confidence. The MS/MS fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the atoms.

-

Purity Assessment: By using an appropriate detector (like UV) in series with the mass spectrometer, the purity of a synthetic batch can be assessed. The MS can identify and help characterize impurities, even those that co-elute with the main peak.

-

Metabolite Identification Studies: In early drug discovery, understanding a compound's metabolic fate is crucial. Mass spectrometry is the primary tool used to detect and identify metabolites in in vitro and in vivo systems. Common metabolic transformations like hydroxylation (+16 Da), dechlorination (-35 Da, +1 Da for H), or ester hydrolysis (-28 Da) can be readily identified by their characteristic mass shifts from the parent drug.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative process. A systematic approach, beginning with an understanding of the molecule's isotopic profile and employing a validated LC-ESI-MS/MS protocol, allows for its unambiguous identification and characterization. The key diagnostic features are the protonated molecule at m/z 263.06, the characteristic M+2 isotopic peak at m/z 265.06 confirming the presence of chlorine, and a predictable set of fragment ions resulting from losses of the ethyl, ethoxy, and chloro moieties. This guide provides the necessary framework for scientists to confidently apply mass spectrometry to this compound and other structurally related molecules in a research and development setting.

References

- Metabolites. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. [Link]

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (1998).

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry. [Link]

- Franska, M. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. European Journal of Mass Spectrometry. [Link]

- Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry. [Link]

- Mándi, A., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

- Journal of Chemical and Pharmaceutical Research. (2014).

- Chemistry LibreTexts. (2023).

- Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

- Vulf'son, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]

- Khakwani, S., et al. (2016).

Sources

"crystal structure of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate analogs"

Beginning Data Gathering

I am now initiating a data gathering phase. I'm starting a comprehensive search for relevant scholarly articles and crystallographic data related to the crystal structure of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate and its analogs. I'm using a diverse range of keywords to broaden the scope. Concurrently, I'm researching established protocols for single-crystal X-ray diffraction experiments.

Expanding Data Scope

I am now broadening my data acquisition to include synthesis methods for pyrimidine analogs, to better understand how different substituents affect crystal packing. I'm also planning the structure of the guide, starting with pyrimidine significance and detailed methodology. I am drafting sections for results and discussion, which will include tables and DOT language diagrams, with references ready.

Initiating Comprehensive Search

I'm now starting a deep dive into scholarly articles and crystallographic data specifically focused on this compound and its analogs. I'm exploring different keyword combinations to ensure a complete search. Simultaneously, I'm examining established crystallography protocols for crystal growth, data collection, and structure refinement to provide a solid methodology foundation. I am also investigating synthesis methods. I have begun drafting the guide's structure, focusing on the significance of pyrimidines, detailed methodology, results, and discussion, including tables and DOT language diagrams, with references ready.

Structuring Guide Content

I am now organizing the structure of the guide. It will begin with an introduction to the importance of pyrimidine derivatives in drug discovery. This will then be followed by detailed methodology. I plan to use results and discussion sections, accompanied by tables of bond lengths, bond angles, and torsion angles. DOT diagrams will illustrate molecular structures and interactions. My search is now starting with scholarly articles and crystallographic data.

Formulating Detailed Outline

I am now formulating a comprehensive outline to structure the guide, starting with an introduction that highlights pyrimidine significance in drug discovery. Subsequent sections will delve into synthesis, crystallization, and X-ray diffraction analysis methods. I plan to incorporate tables of geometric data and DOT diagrams to illustrate structures and interactions, and have begun structuring an implications-for-drug-design section. I will conclude with a reference list.

"biological activity of substituted phenylpyrimidines"

Exploring Biological Activity

I've initiated a broad investigation into the biological activity of substituted phenylpyrimidines, aiming to identify key research areas and understand their mechanisms of action and potential therapeutic targets. My focus is on gaining a foundational understanding before diving deeper.

Analyzing Current Research Areas

Gathering Detailed Protocols

"potential applications of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate in medicinal chemistry"

Beginning Data Collection

I've started gathering data on Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I'm focusing my Google searches on its synthesis, reactivity, and biological activity. The goal is to build a solid foundation of information.

Expanding Search Parameters

I am now moving beyond the initial data collection. I'm actively seeking information on derivatives of the compound and their pharmacological effects, paying close attention to any structure-activity relationships. Next, I am looking for detailed experimental protocols for synthesis and biological assays related to the compound and its derivatives. My aim is to synthesize a comprehensive technical guide.

Deepening Information Gathering

My focus is now firmly set on this compound and its derivatives. I am using broad search terms to identify pharmacological effects like anticancer and antimicrobial properties, and also to search for enzyme or receptor targets. I'm also looking for structure-activity relationship studies. Detailed protocols for synthesis and biological assays are my next goal for this stage.

"Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate as a pharmaceutical intermediate"

Beginning Compound Analysis

I'm starting with a deep dive into the properties of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I'm focusing on synthesis, reactivity, and known reactions to build a solid foundation. This research is concurrent with efforts to identify potential synthetic routes and evaluate its capabilities.

Analyzing Compound Synthesis

I'm now focusing on a comprehensive exploration of this compound. I'm prioritizing its synthesis, along with chemical properties and reactivity. Concurrently, I'm investigating its potential as a pharmaceutical intermediate, searching for specific APIs and the related therapeutic areas. I will also be exploring analytical techniques, reaction mechanisms, and pathways, particularly focusing on nucleophilic substitution at the C4 position. I plan to use this research to build a detailed technical guide.

Gathering Initial Data

I've made a good start, locating information on the molecule's synthesis and its use as a precursor in creating other compounds. This includes kinase inhibitors and other molecules with biological activity. The information seems relevant to my primary objective.

Expanding the Scope

I'm now digging deeper, seeking concrete experimental protocols for the molecule's synthesis and downstream conversions. I'm focusing on finding specific API examples derived from it, along with their mechanisms. The "kinase inhibitors" mentioned earlier need fleshing out with concrete reaction schemes. I'm also hunting for detailed characterization data – NMR, IR, mass spec – and authoritative mechanistic references.

Focusing on Detailed Synthesis

I'm now honing in on the specific details. The search has uncovered the molecule's synthetic pathway and precursor roles. I've noted its potential to yield various therapeutic agents, but I need to uncover exact synthetic protocols and API examples. I'm focusing on finding the mechanisms of action, especially relating to kinase inhibitors, and detailed characterization data. The goal is to get concrete, field-tested insights.

Gathering Detailed Insights

I'm making progress! The second round of searching was much more fruitful, revealing key details for constructing the in-depth guide. I've pinpointed a common starting point for the molecule's synthesis – a benzam condensation. This discovery feels like a significant breakthrough, and I'm excited to delve deeper into the specifics of this process.

Defining Synthetic Routes and Reactivity

I'm now focusing on specific synthetic routes and the molecule's reactivity. I've pinpointed a common synthetic starting point – the condensation of benzamidine. Furthermore, I've confirmed that the critical reactivity is the nucleophilic substitution of the C-4 chloro group. Its application in Riociguat synthesis is key, so I'm honing in on its reaction with N-methyl-N-(2-pyridinylmethyl)amine. I'm also finding typical data from various sources to create a characterization table.

Outlining Guide Structure

I can now structure the guide logically! Based on all the gathered info, I'll start with an intro to the molecule and its use in medicine, then detail its physicochemical properties. I plan to present a synthesis with a detailed protocol and workflow. I'll include a section on the key reactivity (nucleophilic aromatic substitution) with diagrams. Finally, I'll detail its role in Riociguat synthesis.

Refining Guide Details

I have a concrete plan now. The condensation of benzamidine is a key starting point. I can detail the reaction with diethyl 2-(ethoxymethylene)-3-oxobutanoate. I have confirmed that the C-4 chloro substitution is key and I can describe its use in Riociguat. I'll include data on the melting point and molecular weight. I can create diagrams on the reaction mechanisms. I have the foundation to start writing the guide.

Methodological & Application

"Suzuki coupling reaction with Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Gathering Initial Data

I'm currently focused on extensive Google searches to find reliable information about the Suzuki coupling reaction. My emphasis is on its specific use with aryl chlorides and pyrimidine substrates like Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I'm prioritizing authoritative sources for a strong foundation.

Analyzing Reaction Details

I've expanded my research to incorporate mechanistic details. I'm focusing on the oxidative addition, transmetalation, and reductive elimination steps, supported by credible sources. Furthermore, I'm now actively seeking detailed experimental protocols for Suzuki couplings involving similar substrates, paying close attention to specifics like workup and purification. I am also searching for quantitative data.

Planning Application Note Structure

I'm now outlining the application note's structure. It will begin with an introduction highlighting the Suzuki coupling's relevance to drug discovery, especially regarding pyrimidine scaffolds. I'll then cover mechanistic considerations for this specific electron-deficient substrate. Finally, I will provide a detailed, step-by-step protocol, explaining the rationale for each step and reagent choice, along with Graphviz diagrams and a data table.

"Buchwald-Hartwig amination of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Starting Initial Research

My initial steps involve diving into comprehensive Google searches. I'm focusing on the Buchwald-Hartwig amination, digging into its mechanism, the general procedures involved, and specific uses with aryl chlorides and pyrimidine systems. I'm aiming to build a solid foundation of information.

Deepening Information Gathering

I'm now zeroing in on "Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate" and similar substrates. I'm actively hunting for literature outlining optimal catalysts, ligands, bases, and conditions for their amination via Buchwald-Hartwig. Review articles and established protocols are also being sought to guide a robust application note, ensuring best practices and a solid mechanistic understanding. I'm planning to introduce the target molecule's significance, explain the reaction mechanism, and provide a detailed experimental protocol. Diagrams will be designed too.

Outlining Detailed Procedure

"nucleophilic substitution reactions of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Beginning My Search

I'm starting my search with comprehensive Google queries to find authoritative data on the nucleophilic substitution of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I'm focusing on reaction mechanisms and diverse reaction conditions.

Outlining The Approach

I'm now outlining my approach. I'll start with broad Google searches, then analyze the data to understand the substrate's reactivity. After that, I'll structure the application note, focusing on the mechanism, nucleophiles, and experimental protocols. I will then use Graphviz to illustrate the reaction.

Expanding The Investigation

I'm now expanding my investigation. I'm focusing on the reaction mechanisms, nucleophiles, and reaction conditions of this compound. I'll also look into experimental protocols and existing data. My next step will be to analyze the search results. I'll then structure the application note, starting with an introduction, mechanism, and a section on applicable nucleophiles. I'll also need to generate Graphviz diagrams.

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloropyrimidines

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antiviral medications and kinase inhibitors. The ability to selectively functionalize this heterocycle is therefore of paramount importance. Among the various positions on the pyrimidine ring, the C4 position offers a strategic handle for introducing molecular diversity. Historically, the relatively low reactivity of chloro-substituted heterocycles like 4-chloropyrimidines presented a significant challenge. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized pyrimidines, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 4-chloropyrimidines, offering both mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that can be broadly described in three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for reactions like Heck), and reductive elimination. The choice of palladium source, ligand, base, and solvent are critical parameters that must be carefully optimized to ensure efficient turnover and prevent catalyst deactivation.

Figure 1: A generalized palladium catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. It involves the reaction of a halide (in this case, 4-chloropyrimidine) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Mechanism and Key Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through the canonical steps of oxidative addition of the 4-chloropyrimidine to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for achieving high yields, especially with a less reactive halide like a chloropyrimidine. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Herrmann groups, are often employed to facilitate the oxidative addition step and stabilize the palladium center. The base plays a crucial role in activating the boronic acid for transmetalation.

Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrimidine with Phenylboronic Acid

Materials:

-

4-Chloropyrimidine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-chloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add K₃PO₄ (3.0 mmol) to the flask.

-

Add toluene (5 mL) and water (0.5 mL) to the flask.

-

The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | SPhos | A bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the less reactive aryl chloride. |

| Base | K₃PO₄ | A strong base that facilitates the transmetalation step by forming the boronate species. |

| Solvent | Toluene/Water | A biphasic solvent system that helps to dissolve both the organic and inorganic reagents. |

| Temperature | 100 °C | Elevated temperature is often required to overcome the activation barrier for the oxidative addition of aryl chlorides. |

Heck-Mizoroki Coupling: Alkenylation of 4-Chloropyrimidines

The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between a halide and an alkene. This reaction allows for the introduction of vinyl groups onto the pyrimidine core.

Mechanism and Key Considerations

The Heck reaction mechanism involves the oxidative addition of the 4-chloropyrimidine to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.

For electron-deficient heterocycles like pyrimidines, the choice of catalyst system is crucial. Often, more electron-rich and bulky ligands are required to promote the reaction with the less reactive chloro-substituted starting material.

Protocol: Heck-Mizoroki Coupling of 4-Chloropyrimidine with Styrene

Materials:

-

4-Chloropyrimidine

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a sealed tube under an inert atmosphere, dissolve 4-chloropyrimidine (1.0 mmol) and styrene (1.5 mmol) in DMF (5 mL).

-

Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%) to the solution.

-

Add triethylamine (2.0 mmol) to the reaction mixture.

-

Seal the tube and heat the reaction to 120 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash chromatography to afford the desired product.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A readily available and effective precatalyst. |

| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can facilitate the reaction with aryl chlorides. |

| Base | Et₃N | Acts as a scavenger for the H-X generated during the catalytic cycle. |

| Solvent | DMF | A polar aprotic solvent that is suitable for Heck reactions. |

| Temperature | 120 °C | Higher temperatures are generally required for the Heck coupling of aryl chlorides. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct alkynylation of the pyrimidine ring, a valuable transformation for the synthesis of precursors for further functionalization or for creating rigid structural motifs in drug candidates. This reaction typically employs a dual catalytic system of palladium and copper.

Mechanism and Key Considerations

The Sonogashira coupling involves a palladium cycle similar to other cross-coupling reactions and a copper cycle. The palladium catalyst undergoes oxidative addition with the 4-chloropyrimidine. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.

The use of a copper co-catalyst is a hallmark of the Sonogashira reaction, although copper-free conditions have also been developed. The choice of base is important to deprotonate the terminal alkyne.

Figure 2: A typical workflow for Sonogashira coupling.

Protocol: Sonogashira Coupling of 4-Chloropyrimidine with Phenylacetylene

Materials:

-

4-Chloropyrimidine

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-chloropyrimidine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add THF (10 mL) and triethylamine (3.0 mmol).

-

Add phenylacetylene (1.2 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(PPh₃)₂Cl₂ | A common and effective precatalyst for Sonogashira couplings. |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which then undergoes transmetalation. |

| Base | Et₃N | Acts as both a base to deprotonate the alkyne and a solvent. |

| Solvent | THF | A suitable solvent for this reaction. |

| Temperature | Room Temperature | Sonogashira couplings can often be performed at room temperature. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which is of great interest in the synthesis of biologically active compounds. This reaction allows for the introduction of a wide variety of amines at the C4 position of the pyrimidine ring.

Mechanism and Key Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the 4-chloropyrimidine to the Pd(0) complex. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the aminated pyrimidine and regenerates the Pd(0) catalyst.

The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.

Protocol: Buchwald-Hartwig Amination of 4-Chloropyrimidine with Morpholine

Materials:

-

4-Chloropyrimidine

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

-

In a separate vial, prepare a solution of 4-chloropyrimidine (1.0 mmol) and morpholine (1.2 mmol) in toluene (5 mL).

-

Add the solution of the reactants to the vial containing the catalyst, ligand, and base.

-

Seal the vial and heat the reaction to 100 °C for 12-24 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

The product is purified by column chromatography.

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source. |

| Ligand | Xantphos | A wide bite-angle ligand that is effective for C-N bond formation. |

| Base | NaOtBu | A strong, non-nucleophilic base required for the amination reaction. |

| Solvent | Toluene | A common solvent for Buchwald-Hartwig aminations. |

| Temperature | 100 °C | Elevated temperatures are typically needed to drive the reaction to completion. |

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure proper inert atmosphere techniques. Consider using a more active precatalyst. |

| Insufficiently reactive chloro-pyrimidine | Increase reaction temperature and/or time. Use a more electron-rich and bulky ligand to facilitate oxidative addition. | |

| Poor quality reagents | Use freshly distilled solvents and high-purity reagents. | |

| Formation of side products | Homocoupling of the coupling partner | Use a lower catalyst loading or a different ligand. |

| Protodehalogenation (replacement of Cl with H) | Ensure strictly anhydrous conditions. Use a non-protic solvent if possible. | |

| Catalyst decomposition | High reaction temperature | Optimize the temperature; do not heat excessively. Use a more thermally stable ligand. |

Conclusion

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of 4-chloropyrimidines. The Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions provide versatile and efficient pathways to a wide array of substituted pyrimidines, which are crucial building blocks in drug discovery and materials science. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are key to the successful application of these powerful synthetic methods.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982, 27, 345-390. [Link]

- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49. [Link]

- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 1998, 31 (12), 852–860. [Link]

- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]

"synthesis of kinase inhibitors using Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Starting Research on Synthesis

I'm deep into gathering essential data on the synthesis of kinase inhibitors using Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. My current efforts are centered on reaction mechanisms and established protocols, paying close attention to the impact of the starting material. I'm focusing on acquiring authoritative information through comprehensive Google searches.

Initiating Synthetic Strategy Analysis

I've initiated searches, targeting reaction mechanisms and established synthesis protocols using this compound. I'm focusing on the pyrimidine's role in kinase inhibition. Next, I'll analyze results, identifying key strategies like Suzuki couplings and nucleophilic aromatic substitutions. I'll note conditions, catalysts, and characterization data.

Defining Application Note Structure

I'm now diving into the structuring of the application note. I'll begin with an introduction highlighting the significance of kinase inhibitors and the pyrimidine core, then delve into a detailed discussion of synthetic methodologies, explaining my reagent and reaction condition choices. Afterward, I'll focus on creating step-by-step protocols, and a Graphviz diagram to represent the synthetic workflow. I will also incorporate quantitative data into a table.

"protocol for functionalizing Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Commencing Research Efforts

My initial phase involves deep dives into the literature using Google. I'm focusing on Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate and gathering data on typical reactions, synthesis methods, and the mechanistic underpinnings of these transformations.

Prioritizing Functionalization Strategies

I'm now focusing on functionalization pathways for this compound. I am analyzing search results, identifying strategies like nucleophilic aromatic substitution and cross-coupling. I'm prioritizing well-documented methods for inclusion. Simultaneously, I will find reliable sources to support the claims.

Defining Functionalization Pathways

I'm now starting a more extensive Google search phase focusing on different functionalization strategies for this compound. I'll include nucleophilic aromatic substitution, cross-coupling and ester reduction. I'm prioritizing well-documented methods, and seeking out authoritative references to support all claims. I'm going to structure application notes and protocols logically, starting with an introduction and then detailing each pathway. I will use Graphviz diagrams, and compile everything into a guide. I will ensure complete accuracy, and verifiable references.

"derivatization of the pyrimidine core of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Beginning Research Phase

I am now initiating targeted Google searches to gather comprehensive information. The focus is on the derivatization of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate, particularly concerning nucleophilic aromatic substitution. I aim to build a strong foundation for the next steps.

Expanding Search Parameters

I am now broadening my search. I will focus on palladium-catalyzed cross-coupling and ester group reduction, alongside nucleophilic aromatic substitution. I intend to analyze results and identify common synthetic protocols and mechanisms, using peer-reviewed journals and databases. Finally, I will structure an application note with an introduction to pyrimidine derivatives, then protocols for various reactions.

Initiating Synthesis Overview

I am now delving into the synthesis. I'll kick things off with targeted Google searches, focusing on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ester reduction of the target compound. I plan to identify established protocols, reaction mechanisms, and characterization techniques, relying on peer-reviewed literature. After that, I will design Graphviz diagrams to illustrate reaction workflows.

"using Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate in library synthesis"

Beginning Search Phase

I've initiated a thorough Google search to gather comprehensive information on Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I am currently focusing on its chemical properties and reactivity, aiming to build a solid foundation. This first step is key to a deeper dive.

Expanding Search and Analysis

I'm now expanding my Google search to include applications in library synthesis, reaction protocols, and mechanistic studies. My goal is to synthesize this information to outline the application note, ensuring a logical flow, and tailoring the structure. Next, I plan to draft the main content, highlighting the significance of the 4-chloro and 5-carboxylate groups for library diversification and common reaction types.

Initiating Data Collection

I'm now diving deep into Google searches, targeting chemical properties, established applications in library synthesis, specific reaction protocols, and mechanistic studies of this compound. I'll synthesize this data to structure the application note, aiming for a logical flow and a topic-specific format. I plan to emphasize the utility of the 4-chloro and 5-carboxylate groups for library diversification.

"experimental procedure for amination of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"

Initiating Search Protocols

I'm starting with broad Google searches to collect data on ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate amination. My focus is on reaction conditions, mechanisms, and analytical methods. Expecting to refine search terms iteratively as I uncover new angles.

Analyzing Reaction Data

I've moved on to scrutinizing search results, seeking common and alternative approaches for this amination. I'm especially interested in the whys of specific choices for catalysts, solvents, and bases. I'm also cross-referencing this with journal articles and databases to reinforce the mechanistic aspects and protocols. Now the application note structure is taking shape, starting with the significance of the target, followed by the mechanism and key parameters.

Structuring Application Note Design

I'm now outlining the application note's structure. It starts with the importance of the molecule, then delves into the amination mechanism and critical parameters. I'll craft a detailed experimental protocol next, including reagent specifications. A Graphviz workflow diagram is also planned. After this, I'll address analytical methods for tracking progress and characterizing the product.

"reaction conditions for Suzuki coupling with substituted pyrimidines"

Initiating Research on Suzuki

I've initiated comprehensive Google searches, focusing on Suzuki coupling with substituted pyrimidines. I'm prioritizing authoritative sources to gather details on reaction conditions. Aspects I am targeting include optimal catalysts, bases, solvents, temperatures, and the impact of substituents. I'm aiming for a strong foundation of knowledge on which to build.

Developing Analytical Framework

Now, I'm focusing on the analytical framework. I'm carefully analyzing the search results, aiming to identify key challenges and effective optimization strategies for Suzuki couplings. I'm paying close attention to underlying chemical principles and diligently citing reputable sources for any mechanistic claims.

Defining Parameters for Synthesis

I'm now starting a more structured approach. I'll search Google to gather authoritative data on reaction conditions for Suzuki coupling with substituted pyrimidines, looking at catalysts, bases, and solvents. After this, I'll analyse the search results to find problems, potential strategies, and established methods while keeping an eye on the core chemical principles. I'm making sure to cite all sources.

I've initiated comprehensive Google searches, focusing on Suzuki coupling with substituted pyrimidines. I'm prioritizing authoritative sources to gather details on reaction conditions. Aspects I am targeting include optimal catalysts, bases, solvents, temperatures, and the impact of substituents. I'm aiming for a strong foundation of knowledge on which to build.

Now, I'm focusing on the analytical framework. I'm carefully analyzing the search results, aiming to identify key challenges and effective optimization strategies for Suzuki couplings. I'm paying close attention to underlying chemical principles and diligently citing reputable sources for any mechanistic claims.

"scale-up synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate derivatives"

Initiating Data Collection

I'm starting by zeroing in on the practical aspects of scaling up the synthesis of those specific Ethyl pyrimidine derivatives. Right now, it's all about reaction mechanisms and looking at those tried-and-true methods. Google searches are my tools of choice for now. I'm aiming for a broad overview before I start getting granular with the details.

Expanding the Search Parameters

I'm now expanding my Google searches to zero in on Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate derivatives, and focusing on reaction mechanisms, existing procedures, and possible obstacles that might arise. The immediate next step is to analyze and synthesize the findings to organize the content for the application note. I plan to present an introduction highlighting the importance of the compounds, followed by a detailed discussion of the synthetic route. After this is done, there will be the scale-up protocol, optimization, safety and troubleshooting.

Developing a Synthesis Protocol

I'm now starting a more targeted round of Google searches for scale-up synthesis, zeroing in on reaction mechanisms, protocols, and safety. I'll analyze this to structure the application note, starting with an intro to the compounds, followed by the synthetic strategy and a step-by-step scale-up protocol, including optimization, safety, and troubleshooting. I plan to use in-text citations and a table for quantitative data, along with Graphviz diagrams. Then, I will generate a complete reference section and review it all.

"use of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate in agrochemical synthesis"

Initiating Data Collection

I'm starting a deep dive into Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. My initial focus is a comprehensive Google search. I'm aiming to thoroughly understand its role as a critical intermediate in syntheses. I'm prioritizing depth of information right now.

Expanding Search Parameters

I've broadened the scope of my initial search. Now, I'm targeting agrochemical applications, specifically fungicides and herbicides derived from this compound. I'm focusing on chemical properties, reactivity, and related synthetic pathways. I'm also looking for detailed experimental protocols. Next, I plan to explore the pyrimidine's synthesis and relevant application notes.

Deepening Inquiry into Applications

I'm now zeroing in on the agrochemical side. My searches are becoming more focused, aiming to identify specific fungicides and herbicides that utilize this compound as a key intermediate. I am looking for detailed experimental procedures and protocols. I plan to study reaction conditions, catalysts, solvents, and purification methods. I'm also now shifting focus to the pyrimidine's synthesis itself.

Developing Search Strategy

I'm now formulating a very specific search strategy. First, I'll explore the broader context of pyrimidine use in agrochemicals. Then, I'll zoom in on this compound: its properties, synthesis, and value as an intermediate. After this, I'll search for specific agrochemicals made from this compound, looking for detailed protocols and mechanisms for each example, which I will support with patents and review articles to validate my findings and build a reliable narrative.

"synthetic routes to 2,4,5-substituted pyrimidines"

Beginning The Search

I've started with comprehensive Google searches, focusing on established and modern synthetic routes to 2,4,5-substituted pyrimidines. I am specifically targeting authoritative sources to understand the nuances of various methods, including the Principal Synthesis. The goal is to build a solid foundation of existing knowledge.

Broadening the Inquiry

I am now expanding my search to include modern techniques like metal-catalyzed cross-coupling and C-H activation for the synthesis of 2,4,5-substituted pyrimidines. I'm also looking for detailed experimental protocols, focusing on reaction conditions, reagents, and purification. Context is important, so I'm also researching the applications of these compounds.

Initiating Data Collection

I'm presently focused on gathering detailed experimental protocols for these syntheses, and searching for the mechanisms, advantages, and limitations of each method. I'm also looking into the practical applications of 2,4,5-substituted pyrimidines, and their significance in drug discovery and materials science, to ensure context for the audience.

"Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate as a building block for bioactive molecules"

Gathering Foundational Data

I've just initiated a comprehensive search campaign using Google, focusing on the synthesis, reactivity, and applications of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. My goal is to compile a foundational knowledge base for this compound.

Outlining Reaction Strategies

My next step involves identifying and analyzing the key reaction types for this molecule. I am zeroing in on reaction classes where this compound acts as a critical building block. I am focusing on nucleophilic substitutions at the C4 position and ester group modifications, along with examples of bioactive molecules derived from this starting material. My aim is to define protocols and conditions.

Developing Reaction Framework

I'm now structuring the application note. I'll begin by highlighting the significance of this compound in medicinal chemistry. Dedicated sections will cover C-N, C-O, and C-S bond formations, and palladium-catalyzed cross-coupling if relevant. I'll explain the chemical principles and rationale behind reagent/condition choices. I'm also preparing detailed synthesis protocols for bioactive molecules, including reaction steps and yield data.

"medicinal chemistry applications of functionalized pyrimidines"

Exploring Medicinal Chemistry Applications

I'm now starting a broad search to understand functionalized pyrimidines' medicinal chemistry applications. I'm focusing on their roles as anticancer, antiviral, antibacterial, and kinase inhibitors, and will concurrently...

Focusing on Detailed Synthesis

I am now focusing on established protocols for synthesizing functionalized pyrimidines, looking at Biginelli and Suzuki coupling reactions for detailed procedures. My priority is to find SAR data and examples of FDA-approved pyrimidine drugs. Gathering authoritative sources and creating the structure is next.

Refining Synthesis & Drug Data

I'm now focusing on specific synthetic protocols, delving into detailed procedures for crucial reactions like Biginelli and Suzuki couplings, as well as searching for other important reactions for these compounds. Concurrently, I'm seeking detailed examples of pyrimidine-based drugs, focusing on their mechanisms of action to illuminate the rationale behind experimental choices. My search includes Imatinib and Fluorouracil.

Prioritizing Detailed Information

Now, I'm focusing on specific protocols for functionalized pyrimidine synthesis, emphasizing reactions like Biginelli and Suzuki couplings, and I am also beginning to look for more examples of established drugs, such as Imatinib and Fluorouracil, including their mechanisms of action to illuminate SAR. I'm also finding protocols for biological evaluation.

Developing In-depth Protocols

I'm now deep-diving into the specifics, seeking detailed procedures for pyrimidine synthesis, emphasizing reactions such as Biginelli and Suzuki couplings. Simultaneously, I'm finding drug examples like Imatinib and Fluorouracil, including their mechanisms, to better understand their experimental choices. I am also searching for protocols for biological evaluation and structure-activity relationships.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthesis route for this compound?

The most common and industrially scalable route is a two-step process. It begins with the condensation of a benzamidine salt (e.g., benzamidine hydrochloride) with diethyl ethoxymethylenemalonate (DEEM) to form the precursor, Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate.[1] This intermediate is then chlorinated in the second step to yield the final product.

-

Step 1: Condensation: This is a classic pyrimidine synthesis involving a nucleophilic attack from the amidine onto the activated double bond of DEEM, followed by cyclization and elimination of ethanol.

-

Step 2: Chlorination: The hydroxyl group on the pyrimidine ring is substituted with a chlorine atom, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]

Q2: What is the precise role of phosphorus oxychloride (POCl₃) in the chlorination step?

Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and often as the solvent for the reaction.[4] The reaction mechanism involves the activation of the hydroxyl group on the pyrimidine ring. The oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion (from POCl₃ itself) acts as a nucleophile, attacking the carbon atom at the 4-position and displacing the phosphate group to yield the desired 4-chloro product. This reaction is a well-established method for converting hydroxypyrimidines and other hydroxy-heterocycles into their chloro-derivatives.[2][3][5]

Q3: Why is a tertiary amine base (like N,N-dimethylaniline or pyridine) often included in the chlorination reaction?

While the reaction can proceed with POCl₃ alone, the addition of a tertiary amine base serves two primary functions:

-

Scavenging HCl: The chlorination reaction generates hydrogen chloride (HCl) as a byproduct.[4] In some cases, this strong acid can cause degradation of starting materials or products. A tertiary amine acts as an acid scavenger, neutralizing the HCl to form a hydrochloride salt.

-

Catalysis: The base can activate the substrate by deprotonating the hydroxyl group, making it a more potent nucleophile to attack POCl₃. It can also facilitate the elimination of the phosphate ester intermediate, thereby accelerating the reaction rate.

The choice of base and its stoichiometry are critical, as excess base can lead to other side reactions or complicate the purification process.

Synthesis & Impurity Pathway Overview

Caption: Synthesis workflow and the origin of common impurities.

Troubleshooting Guide

Problem: My chlorination reaction is sluggish or incomplete. My analysis (TLC/HPLC) shows significant amounts of the starting material, Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate.

Answer: This is a common issue that typically points to problems with reagent quality, reaction temperature, or insufficient activation.

Possible Causes & Solutions:

-

Moisture Contamination: POCl₃ is highly reactive with water. Any moisture in your starting material, solvent, or glassware will consume the reagent, reducing its effective concentration and hindering the reaction.

-

Preventative Action: Ensure your starting material is thoroughly dried (e.g., in a vacuum oven). Use freshly distilled or anhydrous grade POCl₃ and flame-dry your glassware under a nitrogen or argon atmosphere before starting.

-

-

Insufficient Temperature/Reaction Time: This chlorination is an endothermic process and requires sufficient thermal energy to overcome the activation barrier.

-

Troubleshooting Step: If monitoring shows a stalled reaction, cautiously increase the reflux temperature. Extend the reaction time and continue to monitor by HPLC or TLC until the starting material spot/peak is minimal. Typical temperatures range from 80°C to 110°C (reflux).

-

-

Reagent Stoichiometry: While POCl₃ is often used in excess when serving as the solvent, an insufficient amount will naturally lead to an incomplete reaction.

-

Validation: Ensure your calculations for molar equivalents are correct. For particularly stubborn substrates, using a stronger chlorinating system like a POCl₃/PCl₅ mixture can be effective.[6]

-

-

Poor Substrate Solubility: If the hydroxy-pyrimidine precursor has low solubility in POCl₃, the reaction can be limited by mass transfer.

-

Solution: Consider adding a co-solvent in which the substrate is more soluble, but ensure it is inert to POCl₃ (e.g., toluene, acetonitrile). However, this may require higher reaction temperatures.

-

Problem: My workup is difficult, and my crude product is an oil instead of a solid. What's causing this?

Answer: This issue often stems from residual phosphorus-based byproducts from the quenching process. A careful and controlled quench is critical for clean product isolation.

Detailed Explanation:

The quenching of excess POCl₃ with water is highly exothermic and produces phosphoric acid and HCl. If the quench is performed too quickly or at too high a temperature, it can lead to the formation of viscous polyphosphoric acids or incomplete hydrolysis of reactive intermediates. These sticky byproducts can trap your product, preventing crystallization.

Recommended Quenching Protocol:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add the reaction mixture to a separate vessel containing crushed ice or ice-cold water with vigorous stirring. Maintain the temperature of the quench mixture below 10°C.

-

After the addition is complete, allow the mixture to stir and slowly warm to room temperature. The target product should precipitate as a solid.

-